Benzyl (1-(tert-butyl)-3-((1S,3R)-3-hydroxycyclopentyl)-1H-pyrazol-5-yl)carbamate
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Overview
Description
The compound identified as MFCD34468114 is known chemically as benzyl N-[2-tert-butyl-5-[(1R,3S)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate . This compound is characterized by its molecular formula C20H27N3O3 and is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[2-tert-butyl-5-[(1R,3S)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate involves multiple stepsThe final step involves the carbamate formation through the reaction of benzyl chloroformate with the intermediate compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[2-tert-butyl-5-[(1R,3S)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted benzyl derivatives .
Scientific Research Applications
Benzyl N-[2-tert-butyl-5-[(1R,3S)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of benzyl N-[2-tert-butyl-5-[(1R,3S)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate involves its interaction with specific molecular targets. It is known to modulate enzyme activity and receptor binding, leading to various biological effects. The compound’s structure allows it to fit into the active sites of enzymes or receptors, thereby inhibiting or activating their functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and carbamates, such as:
- Benzyl N-[2-tert-butyl-5-(hydroxycyclopentyl)pyrazol-3-yl]carbamate
- Benzyl N-[2-tert-butyl-5-(methoxycyclopentyl)pyrazol-3-yl]carbamate
- Benzyl N-[2-tert-butyl-5-(ethoxycyclopentyl)pyrazol-3-yl]carbamate .
Uniqueness
What sets benzyl N-[2-tert-butyl-5-[(1R,3S)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C20H27N3O3 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
benzyl N-[2-tert-butyl-5-(3-hydroxycyclopentyl)pyrazol-3-yl]carbamate |
InChI |
InChI=1S/C20H27N3O3/c1-20(2,3)23-18(12-17(22-23)15-9-10-16(24)11-15)21-19(25)26-13-14-7-5-4-6-8-14/h4-8,12,15-16,24H,9-11,13H2,1-3H3,(H,21,25) |
InChI Key |
XAKMHSGRYJJSDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=CC(=N1)C2CCC(C2)O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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